molecular formula C8H9NO B13813014 (8aR)-6,8a-dihydro-3H-indolizin-5-one

(8aR)-6,8a-dihydro-3H-indolizin-5-one

Cat. No.: B13813014
M. Wt: 135.16 g/mol
InChI Key: UQZANANSZTVBKA-SSDOTTSWSA-N
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Description

(8aR)-6,8a-dihydro-3H-indolizin-5-one is a bicyclic alkaloid derivative with a fused pyrrolidine-pyrazine scaffold. Its stereochemistry at the 8a position (R-configuration) and functionalization at the C-4 and C-6 positions play critical roles in its biological activity. The compound has been investigated primarily for anticonvulsant properties within the National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program (ASP) . Synthetically, it is derived via a multi-step process involving cyclization and stereoselective separation, as exemplified by the synthesis of (4R,8aR)-6 and (4S,8aR)-6, which achieved 87% yield with distinct enantiomeric ratios .

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

(8aR)-6,8a-dihydro-3H-indolizin-5-one

InChI

InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-4,7H,5-6H2/t7-/m1/s1

InChI Key

UQZANANSZTVBKA-SSDOTTSWSA-N

Isomeric SMILES

C1C=C[C@@H]2C=CCN2C1=O

Canonical SMILES

C1C=CC2C=CCN2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8aR)-6,8a-dihydro-3H-indolizin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with an appropriate aldehyde or ketone, followed by cyclization to form the indolizine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (8aR)-6,8a-dihydro-3H-indolizin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to introduce different substituents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indolizidinone derivatives, while reduction can yield dihydro derivatives .

Mechanism of Action

The mechanism of action of (8aR)-6,8a-dihydro-3H-indolizin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The anticonvulsant efficacy and safety of (8aR)-6,8a-dihydro-3H-indolizin-5-one derivatives were evaluated against analogs with variations in stereochemistry, substituents, and functional groups. Key findings are summarized below:

Enantiomeric Differences

  • (4R,8aR)-3a vs. (4S,8aS)-3a : The (4R,8aR) enantiomer demonstrated superior seizure protection in the 6 Hz pharmacoresistant epilepsy model (ED₅₀ = 47.90 mg/kg at 0.25 h) compared to its (4S,8aS) counterpart, which showed reduced potency and higher neurotoxicity .
  • (4R,8aR)-3c vs. (4S,8aS)-3c : The (4R,8aR)-configured C-4 phenylmethyl derivative exhibited greater potency in the 6 Hz test, highlighting stereochemical influence on target engagement .

Substituent Effects

  • C-4 Methylation : The methylated analog (4S,8aS)-3h showed moderate MES activity (3/4 protection at 0.5 h, 100 mg/kg) but was abandoned due to low synthetic accessibility and inferior efficacy to the parent compound .
  • C-4 Phenylmethyl vs. Alkyl derivatives (e.g., (8aR)-3f, (8aS)-3f) caused severe motor impairment and proconvulsant effects, underscoring the toxicity risks of non-aromatic substituents .

Oxo-Derivatives

  • (4S,8aS)-6 and (4R,8aR)-6 : These oxo-analogs exhibited comparable anticonvulsant activity in the MES model but lower potency than the parent molecule ADD408003. (4R,8aR)-6 had an ED₅₀ of 126.19 mg/kg in the 6 Hz model, suggesting reduced bioavailability or target affinity .

Key Data Tables

Table 1: Anticonvulsant Activity in Classical Models (MES and scMET)

Compound MES Protection (100 mg/kg) scMET Protection (300 mg/kg) Neurotoxicity
(4R,8aR)-3a Moderate 1/1 at 0.5 h Absent
(4S,8aS)-3h 3/4 at 0.5 h Inactive Absent
(8aR)-3e Inactive Inactive Absent
(8aR)-3f Inactive Inactive Severe

Table 2: 6 Hz Pharmacoresistant Model Efficacy

Compound ED₅₀ (mg/kg) at 0.25 h Protective Index (PI)
(4R,8aR)-3a 47.90 6.2
(4S,8aS)-6 126.19 3.8
Levetiracetam* 4.5 >20

*Reference standard .

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